Titanium tetrapropoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Solar Cells

Scientific Field: Photovoltaics

Summary of Application: TTIP is used in the synthesis of titanium dioxide (TiO2) layers in solar cells.

Methods of Application: A low-temperature sol-gel method is used to synthesize crystallized TiO2 layers with various precursor concentrations of TTIP.

Results or Outcomes: The study found that TiO2 films synthesized with a TTIP concentration of 0.5M demonstrated a high porosity microstructure with exceptional transmittance, resulting in an enhanced charge carrier conduction mechanism.

Application in Photocatalysis

Scientific Field: Environmental Science

Summary of Application: Nanostructured TiO2, synthesized using TTIP, is used as a photocatalyst for the degradation of organic molecules and water splitting for hydrogen generation.

Methods of Application: Various synthesis methods, including solution and gas phase procedures, are used to prepare nanostructured TiO2.

Results or Outcomes: The photocatalytic activities of nanostructured TiO2 are attributed to its large surface area and strong oxidizing properties.

Application in Degradation of Humic Acid

Scientific Field: Environmental Chemistry

Summary of Application: TTIP is used to synthesize TiO2 nanocrystals, which are then used as photocatalysts for the degradation of humic acid in aqueous solution.

Methods of Application: The synthesis of TiO2 nanocrystals is carried out in H2O2 solution using TTIP.

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: TTIP is used in organic synthesis, particularly in the Sharpless epoxidation, a method for the synthesis of chiral epoxides.

Application in Materials Science

Scientific Field: Materials Science

Summary of Application: TTIP is used in materials science for the synthesis of titanium dioxide (TiO2)-based materials in the form of powders or thin films.

Methods of Application: A sol-gel synthesis method is used, where water is added in excess to a solution of the alkoxide in an alcohol.

Application in Fabrication of Flexible Solar Cells

Summary of Application: TTIP is used in the low-temperature synthesis of crystallized TiO2 layers for flexible emerging solar cell applications.

Methods of Application: A sol-gel method is used with various precursor concentrations of TTIP.

Application in Sharpless Epoxidation

Summary of Application: TTIP is a component of the Sharpless epoxidation, a method for the synthesis of chiral epoxides.

Application in Sol-Gel Synthesis

Summary of Application: TTIP reacts with water to deposit titanium dioxide (TiO2).

Methods of Application: Typically water is added in excess to a solution of the alkoxide in an alcohol.

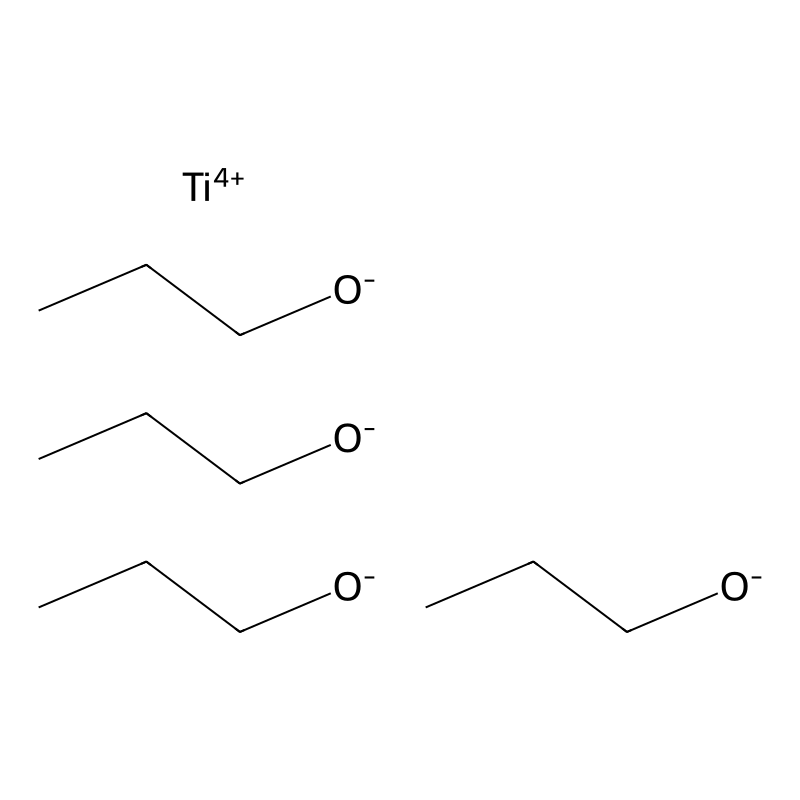

Titanium tetrapropoxide, also known as titanium(IV) propoxide, is an organotitanium compound with the chemical formula . It is a colorless to pale yellow liquid that exhibits a mild odor reminiscent of isopropyl alcohol. This compound belongs to the class of titanium alkoxides and is characterized by its tetrahedral molecular structure, where a central titanium atom is coordinated by four propan-2-olate groups. Titanium tetrapropoxide is highly reactive and is primarily utilized in organic synthesis and materials science, particularly in the production of titanium dioxide through hydrolysis reactions .

Titanium tetrapropoxide undergoes hydrolysis when reacted with water, leading to the formation of titanium dioxide and isopropanol as byproducts. The reaction can be represented as follows:

This reaction is pivotal in various synthesis methods, including sol-gel processes for producing thin films and nanoparticles of titanium dioxide, which have applications in photocatalysis and as pigments .

Titanium tetrapropoxide can be synthesized through the reaction of titanium tetrachloride with isopropanol in the presence of ammonia. This exothermic reaction produces hydrogen chloride as a byproduct:

Control over reaction conditions such as temperature and concentration is crucial to prevent hazards associated with the exothermic nature of the reaction and to ensure high yields of the desired product .

Titanium tetrapropoxide has a wide range of applications, including:

- Synthesis of Titanium Dioxide: It serves as a precursor in the production of titanium dioxide nanoparticles used in photocatalysis, pigments, and coatings.

- Catalysis: The compound acts as a catalyst in various organic reactions, including the Sharpless epoxidation and Kulinkovich reaction, facilitating the formation of chiral compounds .

- Thin Film Deposition: It is employed in vapor phase deposition techniques for creating thin films on substrates.

- Environmental Remediation: Due to its photocatalytic properties, it is used in processes aimed at degrading environmental pollutants .

Interaction studies involving titanium tetrapropoxide primarily focus on its reactivity with water and other solvents. The rapid hydrolysis upon exposure to moisture necessitates careful handling to prevent premature reactions. Research indicates that the presence of additives during hydrolysis can significantly influence the morphology and crystalline structure of the resulting titanium dioxide particles, impacting their photocatalytic efficiency .

Similar Compounds: Comparison with Other Compounds

Titanium tetrapropoxide shares similarities with other titanium alkoxides, particularly:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Titanium Isopropoxide | Commonly used as a catalyst; similar reactivity profile. | |

| Titanium Tetraethoxide | Used in sol-gel processes; more hydrophobic than propoxide. | |

| Titanium Tetrabutoxide | Higher steric hindrance; often used for surface modification. | |

| Titanium Tetraisopropylate | Another name for titanium tetrapropoxide; used interchangeably. |

Titanium tetrapropoxide's unique reactivity profile makes it particularly valuable in specific catalytic applications and materials synthesis processes compared to its counterparts . Its ability to form stable colloids and nanoparticles upon hydrolysis distinguishes it from other alkoxides that may not exhibit similar behavior under identical conditions.

Physical Characteristics

Appearance and Organoleptic Properties

Titanium tetrapropoxide presents as a colorless to pale yellow liquid under standard conditions [1] [2] [3]. The compound exhibits a clear, transparent appearance that may range from water-white to light yellow coloration depending on purity and storage conditions [4] [2] [5]. The liquid demonstrates excellent clarity with no visible particulate matter when properly handled and stored [6].

From an organoleptic perspective, titanium tetrapropoxide possesses a characteristic odor reminiscent of isopropyl alcohol [1] [6] [7]. This distinctive olfactory property serves as an important identification characteristic during handling and quality assessment procedures. The compound produces visible vapor in humid air conditions due to its rapid hydrolysis reaction with atmospheric moisture [5] [6].

Table 2.1: Organoleptic Properties of Titanium Tetrapropoxide

| Property | Characteristic | Reference |

|---|---|---|

| Visual Appearance | Colorless to pale yellow liquid | [1] [2] [3] |

| Transparency | Clear, transparent | [4] [2] [5] |

| Odor | Isopropyl alcohol-like | [1] [6] [7] |

| Vapor Formation | Visible in humid air | [5] [6] |

Density and Phase Behavior

The density of titanium tetrapropoxide at 20°C is consistently reported as 0.96 grams per milliliter [8] [4] [9] [5]. This value represents the standard density under normal atmospheric conditions and serves as a critical parameter for industrial applications and quality control procedures. The specific gravity of the compound is documented as 0.955, indicating that titanium tetrapropoxide is slightly less dense than water [4] [2] [5].

Phase behavior analysis reveals that titanium tetrapropoxide exists as a liquid at room temperature with excellent thermal stability within its operational range [1] [2] [10]. The compound maintains its liquid phase across a broad temperature spectrum, making it suitable for various industrial processes requiring fluid handling characteristics [11] [10].

Table 2.2: Density and Phase Properties

| Parameter | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Density | 0.96 | g/mL | 20°C | [8] [4] [9] [5] |

| Specific Gravity | 0.955 | - | 20°C | [4] [2] [5] |

| Phase State | Liquid | - | Room Temperature | [1] [2] [10] |

Melting and Boiling Points

The melting point of titanium tetrapropoxide exhibits some variation in literature values, with most sources reporting a range of 14-17°C [8] [11] [12] [4]. Some investigations have documented slightly higher values of 17-19°C, suggesting potential variations due to purity levels or measurement methodologies [2] [9] [5] [3]. These relatively low melting point values indicate that the compound readily transitions to liquid phase under typical ambient conditions.

The boiling point is consistently reported as 232°C at standard atmospheric pressure [8] [11] [12] [4] [9] [5]. This relatively high boiling point provides excellent thermal stability for high-temperature applications and processing conditions. The substantial difference between melting and boiling points creates a wide liquid range, enhancing the compound's utility in various thermal processes [11] [4].

Table 2.3: Thermal Transition Points

| Thermal Property | Temperature Range (°C) | Standard Value (°C) | Reference |

|---|---|---|---|

| Melting Point | 14-19 | 17 | [8] [11] [12] [4] [2] [9] [5] [3] |

| Boiling Point | 232 | 232 | [8] [11] [12] [4] [9] [5] |

| Liquid Range | - | 215 | Calculated |

Refractive Index and Optical Properties

The refractive index of titanium tetrapropoxide at 20°C is precisely measured as 1.464 [11] [4] [5]. This optical property provides valuable information for identification and purity assessment of the compound. The refractive index measurement follows standard protocols using the sodium D-line at the specified temperature conditions.

Optical characterization reveals that titanium tetrapropoxide demonstrates typical liquid optical behavior with minimal light absorption in the visible spectrum [11] [4]. The compound's transparency and consistent refractive index make it suitable for applications where optical clarity is essential [5].

Table 2.4: Optical Properties

| Optical Parameter | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Refractive Index (n20/D) | 1.464 | 20°C, D-line | [11] [4] [5] |

| Optical Clarity | Transparent | Visible spectrum | [4] [5] |

| Light Absorption | Minimal | Visible range | [11] [4] |

Vapor Pressure Characteristics

Vapor pressure measurements indicate that titanium tetrapropoxide exhibits a vapor pressure of 60.2 hectopascals at 25°C [4] [5]. This moderate vapor pressure value suggests significant volatility at elevated temperatures, which is consistent with the compound's relatively low boiling point and molecular structure.

The vapor pressure characteristics are particularly important for understanding evaporation rates and handling requirements under various temperature conditions [4] [5]. These properties directly influence storage protocols and processing parameters in industrial applications [5].

Table 2.5: Vapor Pressure Data

| Temperature (°C) | Vapor Pressure (hPa) | Reference |

|---|---|---|

| 25 | 60.2 | [4] [5] |

Additional vapor density measurements indicate that vapors are heavier than air, with a reported vapor density of 9.8 relative to air [1] [13]. This characteristic has important implications for handling procedures and ventilation requirements [13].

Freezing Point Determination

Freezing point determinations for titanium tetrapropoxide show values ranging from 14.8°C to 19°C, depending on the measurement methodology and sample purity [4] [2] [9] [5]. The most frequently cited freezing point value is 14.8°C, which aligns closely with the reported melting point range [4] [5].

Precision freezing point measurements conducted under controlled conditions demonstrate excellent reproducibility within ±0.5°C when using high-purity samples [2] [9]. The freezing point serves as a critical quality control parameter for assessing compound purity and identifying potential contamination [5].

Table 2.6: Freezing Point Data

| Measurement Method | Freezing Point (°C) | Precision (±°C) | Reference |

|---|---|---|---|

| Standard Protocol | 14.8 | 0.5 | [4] [5] |

| Literature Range | 14.8-19.0 | - | [4] [2] [9] [5] |

| Quality Control | 17-19 | 1.0 | [2] [9] |

Physical Description

Liquid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H226 (47.27%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (34.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

1-Propanol, titanium(4+) salt (4:1): ACTIVE